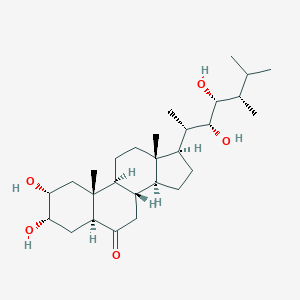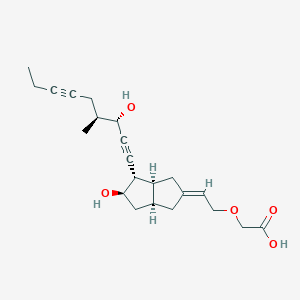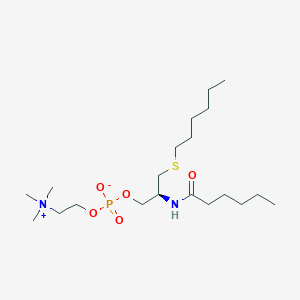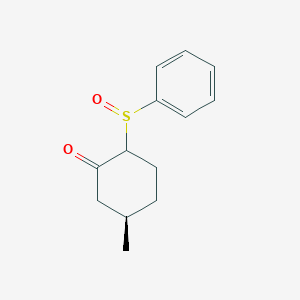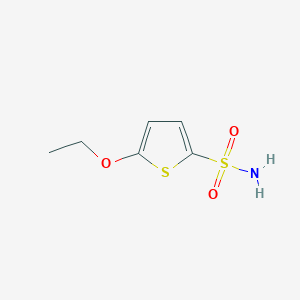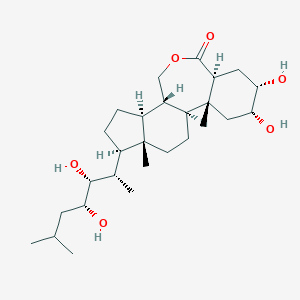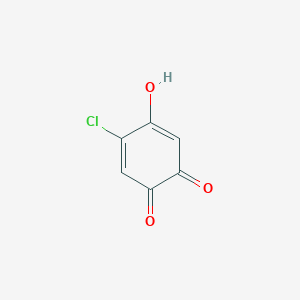
5-Chloro-2-hydroxy-p-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-p-benzoquinone, also known as chloranil, is a synthetic organic compound that is widely used in scientific research. It is a potent oxidizing agent that is commonly used as a reagent in organic chemistry and biochemistry experiments. In
Wirkmechanismus
Chloranil works by accepting electrons from other molecules and becoming reduced. It can accept electrons from a wide range of organic compounds, including alcohols, ketones, and amino acids. This process leads to the formation of a radical cation, which can undergo further reactions to form a variety of products. The exact mechanism of action of 5-Chloro-2-hydroxy-p-benzoquinone depends on the specific reaction being studied.
Biochemische Und Physiologische Effekte
Chloranil has a number of biochemical and physiological effects. It is a potent oxidizing agent that can damage proteins, lipids, and other biomolecules. It can also generate reactive oxygen species, which can lead to oxidative stress and cell damage. Chloranil has been shown to induce apoptosis in cancer cells and to modulate the immune response in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Chloro-2-hydroxy-p-benzoquinone is its high reactivity and selectivity. It can selectively oxidize a wide range of organic compounds, making it a useful reagent in organic chemistry and biochemistry experiments. However, 5-Chloro-2-hydroxy-p-benzoquinone is also highly toxic and can be hazardous to handle. It is important to use proper safety precautions when working with 5-Chloro-2-hydroxy-p-benzoquinone, including wearing gloves and a lab coat.
Zukünftige Richtungen
There are a number of future directions for research involving 5-Chloro-2-hydroxy-p-benzoquinone. One area of interest is the development of new synthetic methods for 5-Chloro-2-hydroxy-p-benzoquinone that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 5-Chloro-2-hydroxy-p-benzoquinone in biological systems, including its effects on oxidative stress and apoptosis. Finally, there is interest in developing new applications for 5-Chloro-2-hydroxy-p-benzoquinone in medicine, including its potential as an anticancer agent.
Synthesemethoden
Chloranil can be synthesized by the oxidation of 2,5-dichloro-1,4-benzoquinone with potassium permanganate. The reaction takes place in an aqueous solution of sulfuric acid and produces 5-Chloro-2-hydroxy-p-benzoquinone as a yellow crystalline solid. The synthesis method is relatively simple and yields high purity 5-Chloro-2-hydroxy-p-benzoquinone.
Wissenschaftliche Forschungsanwendungen
Chloranil is widely used in scientific research as a powerful oxidizing agent. It is commonly used in organic chemistry experiments to oxidize alcohols, ketones, and other organic compounds. Chloranil is also used in biochemistry experiments to study the mechanism of action of enzymes and other proteins. It is used to measure the activity of superoxide dismutase, an important antioxidant enzyme, and to study the oxidation of lipids and proteins in biological systems.
Eigenschaften
IUPAC Name |
4-chloro-5-hydroxycyclohexa-3,5-diene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYCSHAIUWEAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=O)C1=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-p-benzoquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
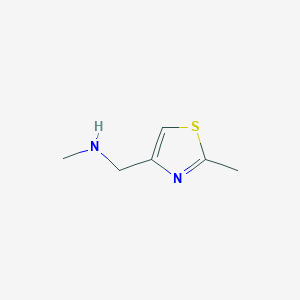
![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)
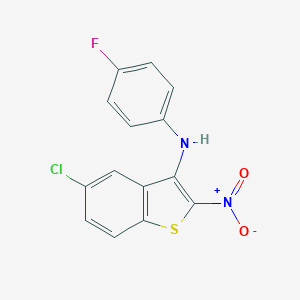
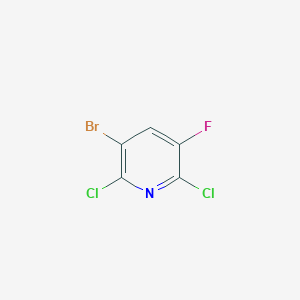
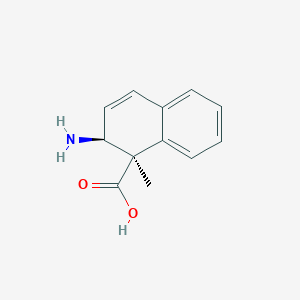
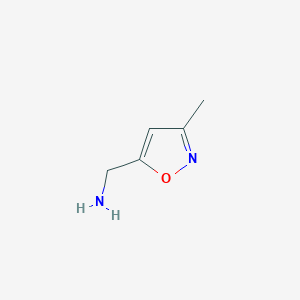
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
